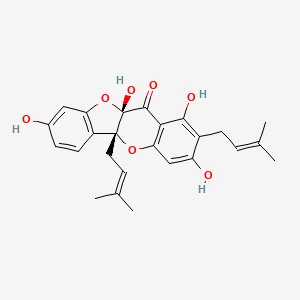

Sanggenol F

カタログ番号 B2431583

CAS番号:

202526-51-0

分子量: 438.476

InChIキー: KDTSLDXCGUETMJ-DQEYMECFSA-N

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Sanggenol F was synthesized as a racemic mixture of natural (+)-sanggenol F . A concise and efficient total synthesis of Sanggenol F in racemic form has been completed via a sequence of 15 steps with an overall yield of 3.1%, starting from commercially available 2,4,6-trihydroxyacetophenone .科学的研究の応用

Anticancer Properties

- Ovarian Cancer Cells: Sanggenol L, closely related to Sanggenol F, demonstrated cytotoxic and antiproliferative effects in ovarian cancer cells. It induces apoptosis via caspase activation and NF-κB/IκBα phosphorylation inhibition, suggesting its potential as a chemotherapeutic agent (Nam et al., 2016).

- Melanoma Skin Cancer Cells: Sanggenol L was found to induce apoptotic cell death in melanoma skin cancer cells through caspase cascades activation and apoptosis-inducing factor, highlighting its potential in melanoma treatment (Won & Seo, 2020).

- Prostate Cancer Cells: Sanggenol L induces apoptosis and cell cycle arrest in human prostate cancer cells, suggesting its efficacy in treating prostate cancer. This occurs via p53 activation and PI3K/Akt/mTOR signaling suppression (Won & Seo, 2020).

Hepatoprotective and Neuroprotective Activities

- Protective Effects: A study found that isoprenylated flavonoids from Morus alba, including Sanggenol F, displayed hepatoprotective and neuroprotective activities. These compounds showed protective effects against oxidative stress in HepG2 cells and cell death in HT22 cells (Jung et al., 2015).

Anti-Diabetic Effects

- Modifying Adipokines Expression: Sanggenol F has been found to exert anti-diabetic effects by promoting adipocyte differentiation and modifying adipokines expression. It enhances insulin sensitivity and upregulates beneficial adipokines in 3T3-L1 cells, suggesting potential in type 2 diabetes therapy (Zhu et al., 2017).

Synthesis and Isolation

- Total Synthesis: The total synthesis of Sanggenol F has been achieved, providing a means for its production and further study (Xiao et al., 2017).

Antidepressant Effects

- Serotonergic System Involvement: Sanggenon G, derived from the same root bark as Sanggenol F, showed antidepressant-like effects in rats. This suggests potential serotonergic system involvement, indicating a possible avenue for depression treatment (Lim et al., 2015).

Inflammatory Response Modulation

- Inhibition of IL-6 Production: Prenylated flavonoids from Morus alba, including Sanggenol F, inhibited IL-6 production in TNF-α stimulated cells, suggesting their role in anti-inflammatory regulation (Chang et al., 2019).

作用機序

将来の方向性

特性

IUPAC Name |

(5aR,10aS)-1,3,8,10a-tetrahydroxy-2,5a-bis(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O7/c1-13(2)5-7-16-18(27)12-20-21(22(16)28)23(29)25(30)24(31-20,10-9-14(3)4)17-8-6-15(26)11-19(17)32-25/h5-6,8-9,11-12,26-28,30H,7,10H2,1-4H3/t24-,25-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTSLDXCGUETMJ-JWQCQUIFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC3(C4=C(C=C(C=C4)O)OC3(C2=O)O)CC=C(C)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C2=C(C=C1O)O[C@@]3(C4=C(C=C(C=C4)O)O[C@@]3(C2=O)O)CC=C(C)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B2431500.png)

![2-[6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2431501.png)

![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime](/img/structure/B2431507.png)

![N-[2-methoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B2431511.png)

![Methyl 6-benzyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2431514.png)

![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2431520.png)

![4-methylsulfanyl-2-(4-methylsulfanylphenyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2431521.png)

![3-[(5-bromothiophen-2-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B2431522.png)

![N-mesityl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2431523.png)